molecular formula C20H17N3O2S B4595374 3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

Cat. No.: B4595374
M. Wt: 363.4 g/mol
InChI Key: GESACKUPOVBDFG-QINSGFPZSA-N
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Description

3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C20H17N3O2S and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.10414797 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Reactivity

One area of focus is the synthesis and reactivity of related compounds. For instance, Claisse et al. explored the preparation of 3-trans-styryl-1,2,4-oxadiazoles, highlighting the versatility of acrylonitrile derivatives in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (Claisse, Foxton, Gregory, Sheppard, Tiley, Warburton, & Wilson, 1974). Similarly, Shablykin, Chumachenko, & Brovarets (2010) discussed the formation of oxazole derivatives from acrylonitrile compounds, further emphasizing the synthetic utility of these molecules in creating complex heterocyclic structures (Shablykin, Chumachenko, & Brovarets, 2010).

Optoelectronic Applications

The optoelectronic properties of thiophene dyes derived from acrylonitrile compounds have been investigated, suggesting their potential in developing optical limiting materials for protecting human eyes and optical sensors. Anandan et al. synthesized thiophene dyes with enhanced nonlinear optical limiting, indicating the relevance of these compounds in photonic and optoelectronic devices (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

Medicinal Chemistry

In medicinal chemistry, the design and synthesis of compounds for potential anticancer applications are of significant interest. Özen et al. reported on the synthesis of 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile derivatives, evaluating their in vitro anticancer activities against various cancer cell lines. This study exemplifies the exploration of acrylonitrile derivatives as scaffolds for developing new cancer therapeutics (Özen, Tekin, Koran, Sandal, & Görgülü, 2016).

Material Science

In the realm of materials science, the functional modification of polymers through reactions with acrylonitrile derivatives showcases the application of these compounds in creating materials with enhanced properties. Aly, Aly, & El-Mohdy (2015) modified poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, demonstrating the potential of acrylonitrile derivatives in synthesizing polymers with specific functionalities for medical applications (Aly, Aly, & El-Mohdy, 2015).

Properties

IUPAC Name

(Z)-3-(2,4-dimethoxyanilino)-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-24-16-8-9-17(19(10-16)25-2)22-12-15(11-21)20-23-18(13-26-20)14-6-4-3-5-7-14/h3-10,12-13,22H,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESACKUPOVBDFG-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile
Reactant of Route 6
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3-[(2,4-dimethoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.